MC2392

Content Navigation

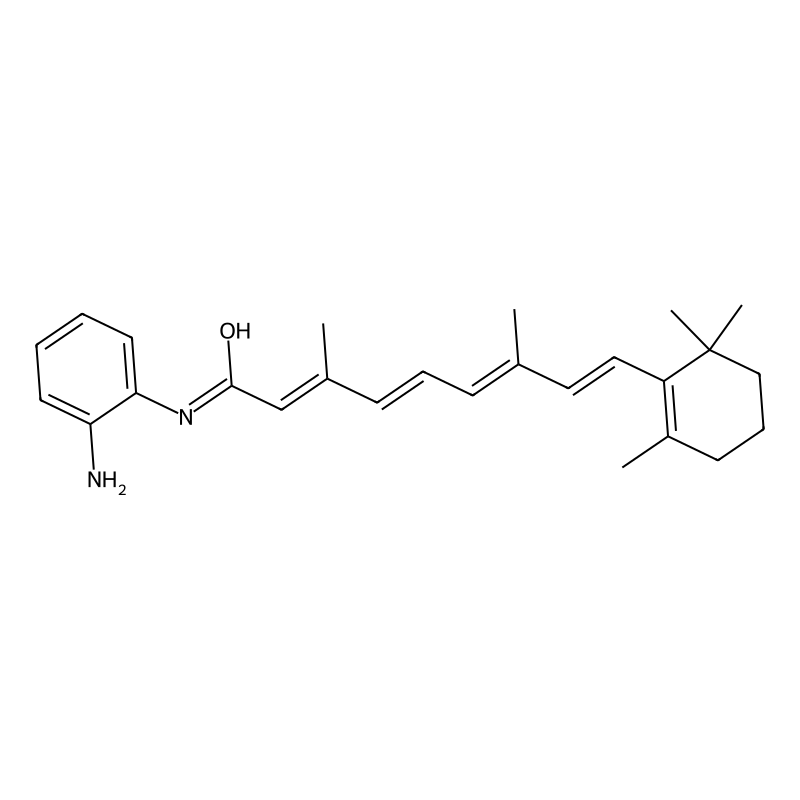

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

MC2392 basic research and discovery

Biological Foundation of miR-2392

MicroRNA-2392 (miR-2392) is a non-coding RNA that functions as a tumor suppressor, with its most documented role in hepatocellular carcinoma (HCC). The core of its activity involves directly targeting and inhibiting the Jagged2 (JAG2) gene, a part of the Notch signaling pathway known to promote cell growth and survival [1].

The table below summarizes its basic characteristics and functional role:

| Category | Description |

|---|---|

| Biochemical Nature | MicroRNA (non-coding RNA) [1] |

| Primary Known Function | Tumor Suppressor [1] |

| Key Direct Target | Jagged2 (JAG2) [1] |

| Mechanism on Target | Binds to 3'-UTR of JAG2 mRNA, inhibiting its expression and reducing JAG2 protein levels [1] |

| Noted Disease Context | Hepatocellular Carcinoma (HCC) [1] |

| Functional Consequence | Suppresses proliferation, mobility, spheroid formation, and cancer stem cell (CSC)-like characteristics [1] |

Experimental Protocols for miR-2392 Research

To investigate miR-2392, researchers employ a series of standard molecular biology techniques. The following workflow diagram outlines the key stages of a typical functional study [1]:

Research workflow for miR-2392 functional studies

Detailed Key Methodologies

Cell Culture and Transfection

- Purpose: To manipulate miR-2392 levels in HCC cell lines (e.g., Huh7, HCCLM3) to observe functional consequences [1].

- Protocol:

- Culture HCC cell lines in DMEM supplemented with 10% FBS at 37°C in 5% CO2.

- Transfect cells with miR-2392 mimic (to overexpress, 100 nM working concentration), miR-2392 inhibitor (to knock down, 200 nM), or corresponding negative controls (miR-NC) using a suitable transfection reagent [1].

- Assay cells 24-48 hours post-transfection.

Target Identification and Validation

- Purpose: To confirm JAG2 as a direct target of miR-2392 [1].

- Protocol:

- Transcriptome Analysis: Extract total RNA from HCC tissues and para-tumorous tissues. Use RNA-seq to identify differentially expressed genes, which can be cross-referenced with bioinformatic predictions from databases like TargetScan [1].

- Luciferase Reporter Assay:

- Clone the wild-type (WT) 3'-UTR sequence of JAG2 mRNA, containing the predicted miR-2392 binding site, into a pGL3 luciferase vector.

- Create a mutant (MUT) construct where the seed region binding sites are altered (e.g., from

CCATCCTtoAACGUUG). - Co-transfect Huh7 cells with either the WT or MUT reporter plasmid, along with miR-2392 mimic or control.

- Measure luciferase activity 24-48 hours later. A significant drop in luciferase activity only in the WT + mimic group confirms direct targeting [1].

Mechanism Exploration via Rescue Experiments

- Purpose: To prove that the effects of miR-2392 are mediated specifically through JAG2 downregulation [1].

- Protocol:

- Co-transfect HCC cells with the LV-miR-2392 inhibitor (to knock down miR-2392 and thus increase JAG2 levels) and JAG2-siRNA (to simultaneously knock down JAG2).

- Perform functional assays (proliferation, migration, etc.).

- If the phenotypic changes caused by the miR-2392 inhibitor are reversed by JAG2-siRNA, it confirms JAG2's role in the pathway [1].

Expression Analysis (qRT-PCR)

- Purpose: To quantify miR-2392 and JAG2 mRNA levels in tissues, serum, or cell lines [1].

- Protocol:

- Extract total RNA using specialized kits (e.g., miRNeasy Serum/Plasma Kit for serum, miRNeasy Mini Kit for tissues/cells).

- Reverse transcribe RNA into cDNA using a miRNA-specific kit.

- Perform quantitative PCR using miRNA-specific primers and SYBR Green. Use C. elegans miR-39 as a spike-in control for serum samples and U6 snRNA as a general endogenous normalizer for miRNA levels in cells/tissues. Calculate relative expression using the delta-delta Ct method [1].

Research and Discovery Applications

Research into miR-2392 opens several avenues for discovery and application in oncology.

- Therapeutic Agent: miR-2392 itself mimics could be developed as a replacement therapy for cancers where it is down-regulated, acting to suppress tumor growth and metastasis by targeting JAG2 and other oncogenic pathways [1].

- Diagnostic/Prognostic Biomarker: The level of miR-2392 in patient serum correlates with disease state. Patients with lower serum miR-2392 had circulating tumor cells (CTCs) with stronger spheroid-forming ability, indicating its potential as a minimally invasive liquid biopsy biomarker for diagnosis or monitoring treatment response [1].

- Discovery of New Targets: The miR-2392/JAG2 axis is a starting point. High-throughput screening (HTS) platforms, which can quickly conduct millions of pharmacological tests [2], could be used to identify small molecules that either mimic miR-2392's function or increase its endogenous expression.

Sample DOT Script for Signaling Pathways

You can use the following Graphviz DOT script as a template to visualize the signaling pathway involving miR-2392.

miR-2392 inhibits JAG2 to suppress cancer-promoting Notch signaling

References

Mechanism of Action and Signaling Pathway

In APL, the PML-RARα oncoprotein forms a repressive complex with histone deacetylases (HDACs), leading to gene silencing and blocked cell differentiation [1]. This compound is designed to exploit this specific context.

The diagram below illustrates the proposed mechanism of action for this compound.

Figure 1: Proposed mechanism of action for this compound in PML-RARα-positive cells.

Key Experimental Findings and Data

The selective action of this compound was characterized through genome-wide epigenetic and transcriptomic analyses, yielding the following key findings [2] [1]:

| Experimental Finding | Technical Method | Key Result |

|---|---|---|

| Epigenetic Reprogramming | ChIP-Seq (H3K9K14ac) | Induced histone acetylation changes at a small, specific subset of PML-RARα binding sites, not genome-wide. |

| Transcriptional Response | RNA-Seq | Altered expression of stress-responsive and apoptotic genes, but not broad differentiation programs. |

| Cell Death Induction | Cell viability and caspase activity assays | Triggered rapid, massive caspase-8-dependent apoptosis in PML-RARα-positive cells (e.g., NB4). |

| Mechanistic Insights | Biochemical assays | Cell death was accompanied by RIP1 induction and ROS production. |

| Context-Selectivity | Studies on various cell types | Solid tumors and other leukemic cells lacking PML-RARα were not affected. |

Experimental Data and Protocols

Publicly available datasets and established molecular biology protocols were used to validate this compound.

Available Genomic Datasets

ChIP-Seq and related data have been generated from studies using this compound on APL samples and are available through the BLUEPRINT epigenome project and the European Genome-phenome Archive (EGA) under dataset EGAD00001002406 [3] [4]. This includes data for histone modifications like H3K27ac, H3K4me1, H3K4me3, H3K27me3, and H3K36me3 [4].

Core Experimental Workflow

The diagram below outlines a generalized experimental workflow for studying this compound.

Figure 2: Generalized workflow for this compound mechanism-of-action studies.

References

- 1. (PDF) Context-Selective Death of Acute Myeloid Leukemia Cells... [academia.edu]

- 2. Context-selective death of acute myeloid leukemia cells triggered by... [pubmed.ncbi.nlm.nih.gov]

- 3. BLUEPRINT release August 2016, ChIP-Seq for Acute Promyelocytic... [ega-archive.org]

- 4. EpiRR Epigenome IHECRE00000132.3 [ebi.ac.uk]

MC2392: Core Concept and Rationale

The development of MC2392 was driven by the limitations of existing treatments. In APL, the PML-RARα oncoprotein recruits a histone deacetylase (HDAC)-containing complex, leading to repressed gene expression and blocked differentiation [1]. While all-trans retinoic acid (ATRA) can dissociate this complex, it requires high doses and leads to side effects and recurrence [2].

This compound is a hybrid molecule engineered to overcome this. It combines ATRA with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2]. Its innovative "context-selective" action is visualized in the diagram below.

Mechanism of this compound in PML-RARα-Driven APL

Crucially, this compound itself exhibits weak ATRA-like activity and essentially no global HDAC inhibitor activity [1] [2]. Its power comes from its ability to selectively inhibit the HDACs within the PML-RARα complex, leading to highly localized epigenetic changes and rapid cell death specifically in the pathological context [1].

Experimental Evidence and Key Findings

The mechanism of this compound is supported by robust experimental data, summarized in the table below.

| Experimental Method | Key Findings on this compound | Biological Interpretation |

|---|---|---|

| Genome-wide H3 Acetylation (ChIP-seq) [1] | Induced H3K9/K14 acetylation changes at a small subset of PML-RARα binding sites (e.g., near the TGM2 gene). |

Demonstrates context-selective epigenetic modulation, not a global effect. |

| RNA-sequencing [1] | Altered expression of stress-responsive and apoptotic genes. | Explains the transition from differentiation (ATRA) to direct cell death (this compound). |

| Cell Death Assays [1] | Induced rapid, massive, and caspase-8-dependent apoptosis. Accompanied by RIP1 induction and ROS production. | Identifies a specific cell death pathway; distinct from ATRA's differentiation effect. |

| In Vivo & Ex Vivo Models [1] [2] | PML-RARα expression conferred sensitivity. Solid and other leukemic tumors unaffected. | Confirms precision targeting dependent on the PML-RARα oncoprotein. |

The following diagram illustrates the experimental workflow used to validate this compound's activity.

Experimental Workflow for this compound Validation

Therapeutic Implications and Differentiation

This compound represents a paradigm shift from conventional treatments. The table below contrasts its profile with standard agents.

| Feature | Conventional ATRA | Standard HDAC Inhibitors | Hybrid this compound |

|---|---|---|---|

| Primary Mechanism | Dissociates repressive complex, induces differentiation [1] | Broad inhibition of HDACs; induces apoptosis/sensitization [1] | Context-selective HDAC inhibition within PML-RARα complex; induces apoptosis [1] [2] |

| Activity Scope | Global RAR activation | Genome-wide HDAC inhibition | Focal epigenetic changes at PML-RARα sites [1] |

| Key Outcome | Differentiation & cell death | Altered gene expression & cell death | Rapid, caspase-8-dependent apoptosis with RIP1/ROS [1] |

| Major Drawback | Side effects, resistance, relapse [2] | Lack of specificity, off-target effects [1] | Precision targeting; inactive in cells lacking PML-RARα [1] [2] |

Future Research and Data Accessibility

The promising in vitro and in vivo data on this compound provides a strong proof-of-concept for context-dependent targeted therapy [1] [2]. Further research would be needed to explore its potential in clinical settings.

For researchers interested in delving deeper, related epigenomic data is available in public repositories. For instance, the BLUEPRINT project has released ChIP-Seq data for Acute Promyelocytic Leukemia related to this compound, which can be accessed by requesting permission from the Blueprint Data Access Committee [3].

References

Mechanism of Action & Signaling Pathway

MC2392 was designed to selectively target a specific cancer-causing protein complex found in Acute Promyelocytic Leukemia (APL). The table below summarizes its core mechanism and effects [1] [2].

| Aspect | Description |

|---|---|

| Molecular Nature | Hybrid molecule: all-trans retinoic acid (ATRA) linked to the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2]. |

| Primary Target Context | The repressive PML-RARα-HDAC complex in APL cells [1] [2]. |

| Mechanism of Action | Binds to the RARα moiety within the PML-RARα oncofusion protein, selectively inhibiting the HDACs resident in this complex [1] [2]. |

| Primary Activities | Induces caspase-8-dependent apoptosis, RIP1 induction, and ROS production. It shows weak ATRA-like and essentially no broad HDAC inhibitor activity [1] [2]. |

| Key Signaling Effects | Alters H3 acetylation at specific PML-RARα-binding sites and modifies expression of stress-responsive and apoptotic genes [1] [2]. |

| Specificity | Cell death is highly context-selective; efficient killing requires expression of the PML-RARα oncofusion protein [1] [2]. |

This mechanism can be visualized as the following pathway:

This compound targets the PML-RARα complex to selectively trigger cell death in APL cells [1] [2].

Experimental Validation & Key Protocols

The foundational study used a range of methods to validate this compound's mechanism. Key experimental approaches and their findings are summarized below [1] [2].

| Experimental Method | Key Purpose / Finding |

|---|---|

| Genome-wide Epigenetic Analysis (ChIP-seq) | Determined that this compound induces changes in histone H3 acetylation (H3K9K14ac) at a small, specific subset of PML-RARα binding sites, demonstrating targeted action [1] [2]. |

| RNA Sequencing (RNA-seq) | Revealed that this compound alters the expression of a number of stress-responsive and apoptotic genes, concordant with the observed cell death phenotype [1] [2]. |

| Cell Death Assays | Showed that this compound induces rapid, massive, and caspase-8-dependent cell death, accompanied by RIP1 induction and ROS production [1] [2]. |

| Specificity Testing | Confirmed that solid and other leukemic tumors without PML-RARα were not affected, while expression of PML-RARα conveyed efficient this compound-induced cell death [1] [2]. |

The overall workflow from hypothesis to validation is outlined in the following diagram:

Key experimental stages from compound design to validation of this compound's selective action [1] [2].

Research Implications & Notes

- Key Innovation: this compound provides a proof-of-principle for context-dependent targeted therapy. It was designed to be selectively active only in cells expressing the specific PML-RARα oncofusion protein, potentially minimizing off-target effects [1] [2].

- Note on Nomenclature: The search also identified a molecule called microRNA-2392 (miR-2392), which is involved in hepatocellular carcinoma and is unrelated to the small molecule inhibitor this compound discussed here [3].

- Publication Date: Please be aware that the key identified study on this compound is from 2014. I was unable to locate more recent follow-up studies or clinical trial data through this search.

References

MC2392 as a Hybrid Retinoid-HDAC Inhibitor

This small molecule, MC2392, was designed as a context-selective therapy for a specific type of Acute Myelocytic Leukemia (APL).

Mechanism of Action and Target

In Acute Promyelocytic Leukemia (APL), disease is primarily driven by the PML-RARα oncogenic fusion protein. This abnormal protein recruits a complex containing Histone Deacetylases (HDACs) to repress genes vital for cell differentiation, thereby blocking normal maturation and promoting leukemia cell survival [1] [2].

This compound is a hybrid molecule that chemically links All-Trans Retinoic Acid (ATRA) to the 2-aminoanilide tail of the HDAC inhibitor MS-275. Its proposed mechanism is context-selective targeting:

- The ATRA-like moiety allows this compound to bind to the RARα portion of the PML-RARα oncoprotein [1].

- Once localized within this specific repressive complex, the HDAC-inhibitor tail is positioned to selectively inhibit the HDACs resident in that complex [1] [2].

Notably, this compound itself exhibits weak ATRA-like activity and essentially no broad HDAC inhibitor activity. Its potent effects are dependent on the presence of the PML-RARα fusion protein, providing a proof-of-concept for targeted epigenetic therapy [1] [2].

Key Experimental Findings

The biological effects and transcriptional consequences of this compound treatment are summarized in the table below.

| Experimental Aspect | Key Findings in PML-RARα-positive NB4 Cells |

|---|---|

| Epigenetic Changes | Induced H3 acetylation changes at a small subset of PML-RARα binding sites (genome-wide analysis) [1]. |

| Transcriptional Changes | Altered expression of stress-responsive and apoptotic genes (RNA-seq) [1]. |

| Phenotypic Effects | Triggered rapid, massive caspase-8-dependent apoptosis, accompanied by RIP1 induction and ROS production [1] [2]. |

| Specificity | Expression of PML-RARα was necessary and sufficient for this compound-induced cell death; solid tumors and other leukemias were not affected [1]. |

Relevant Experimental Protocols

While the core paper does not provide a step-by-step protein binding assay, it references genome-wide epigenetic and transcriptomic analyses. Publicly available datasets have been generated using these methods.

- Chromatin Immunoprecipitation Sequencing (ChIP-Seq): The BLUEPRINT consortium has generated ChIP-Seq data for Acute Promyelocytic Leukemia samples treated with this compound [3]. This data can be used to map the precise changes in histone acetylation (e.g., H3K9K14ac) at PML-RARα binding sites.

- Access: Data is controlled-access and requires approval from the Blueprint Data Access Committee (DAC) by emailing

blueprint-dac@ebi.ac.uk[3].

- Access: Data is controlled-access and requires approval from the Blueprint Data Access Committee (DAC) by emailing

- RNA-Sequencing (RNA-Seq): The 2014 study used RNA-seq to profile gene expression changes following this compound treatment. This methodology involves:

- Treatment: NB4 cells (PML-RARα-positive) are treated with this compound and a vehicle control.

- RNA Extraction: Total RNA is isolated at various time points.

- Library Prep & Sequencing: Libraries are prepared and sequenced on a high-throughput platform (e.g., Illumina).

- Bioinformatic Analysis: Sequence reads are aligned to a reference genome, and differential gene expression analysis is performed to identify up- and down-regulated genes and pathways [1].

The mechanism of action for this compound in targeting the PML-RARα complex can be visualized as follows:

Diagram: Context-selective action of the hybrid retinoid-HDAC inhibitor this compound. This compound binds the PML-RARα oncoprotein via its ATRA-like moiety and selectively inhibits HDACs within the repressive complex, triggering apoptosis in APL cells [1] [2].

This compound as a microRNA (miR-2392)

In a separate context, "this compound" refers to microRNA-2392 (miR-2392), which functions as a tumor suppressor in Hepatocellular Carcinoma (HCC).

Mechanism of Action and Target

miR-2392 is significantly down-regulated in HCC. Its identified direct target is the Jagged2 (JAG2) gene [4].

- JAG2 is a ligand in the Notch signaling pathway, which plays a key role in cell proliferation and differentiation.

- By directly targeting the 3'-UTR of JAG2 mRNA, miR-2392 inhibits JAG2's expression and its nuclear accumulation [4].

- This miR-2392/JAG2 axis suppresses HCC cell growth, mobility, and cancer stem cell-like characteristics, thereby inhibiting malignant progression [4].

Key Experimental Findings

Functional evidence supporting the tumor-suppressive role of miR-2392 is summarized below.

| Experimental Aspect | Key Findings in Hepatocellular Carcinoma (HCC) |

|---|---|

| Expression Profile | Significantly down-regulated in HCC tissues and serum [4]. |

| Functional Gain (Overexpression) | Suppressed HCC cell proliferation, migration, invasion, and spheroid formation in vitro [4]. |

| Functional Loss (Inhibition) | Enhanced aggressive cellular behaviors [4]. |

| Clinical Correlation | Lower serum miR-2392 levels correlated with stronger circulating tumor cell (CTC) spheroid formation ability in patients [4]. |

| Direct Target Validation | JAG2 confirmed as a direct target via luciferase reporter assay; JAG2 is highly expressed in HCC and linked to poor prognosis [4]. |

| Rescue Experiments | Knockdown of JAG2 inhibited the oncogenic effects caused by miR-2392 down-regulation, both in vitro and in vivo [4]. |

Relevant Experimental Protocols

The study employed standard molecular biology techniques to identify the target and validate its function.

- Target Identification and Validation:

- Bioinformatic Analysis: Potential mRNA targets of miR-2392 were predicted using miRNA target prediction databases.

- Luciferase Reporter Assay:

- The 3'-Untranslated Region (3'-UTR) of JAG2 was cloned downstream of a luciferase reporter gene.

- HEK-293T or HCC cells were co-transfected with the reporter construct and either miR-2392 mimic or a negative control.

- A significant decrease in luciferase activity in the presence of the miR-2392 mimic confirmed JAG2 as a direct target [4].

- Functional Assays:

- Proliferation: Assessed using Cell Counting Kit-8 (CCK-8) assay.

- Migration & Invasion: Evaluated using wound-healing and Transwell chamber assays with or without Matrigel.

- Spheroid Formation: Used to assess cancer stem cell-like properties in a 3D culture system [4].

- In Vivo Validation:

- A liver metastasis model was established by injecting HCC cells treated with LV-miR-2392 inhibitor and/or JAG2-siRNA into the tail vein of nude mice. Lung and liver metastases were then examined [4].

The tumor-suppressive pathway of miR-2392 in Hepatocellular Carcinoma is shown below:

Diagram: Tumor-suppressive mechanism of miR-2392 in Hepatocellular Carcinoma. miR-2392 directly targets and inhibits JAG2, a Notch pathway ligand, thereby suppressing malignant progression [4].

Key Distinctions at a Glance

The table below clearly differentiates the two entities known as "this compound".

| Feature | This compound (Hybrid Retinoid-HDAC Inhibitor) | This compound (microRNA-2392) |

|---|---|---|

| Molecular Type | Small Molecule Drug | microRNA (Non-coding RNA) |

| Primary Target | PML-RARα-HDAC complex | JAG2 (Jagged2) mRNA |

| Biological Role | Induces context-selective apoptosis | Functions as a tumor suppressor |

| Disease Context | Acute Promyelocytic Leukemia (APL) | Hepatocellular Carcinoma (HCC) |

| Key Reference | Cancer Res. 2014 [1] [2] | Res Square. 2021 (Preprint) [4] |

References

- 1. (PDF) Context-Selective Death of Acute Myeloid Leukemia Cells... [academia.edu]

- 2. Context-selective death of acute myeloid leukemia cells triggered by... [pubmed.ncbi.nlm.nih.gov]

- 3. BLUEPRINT release August 2016, ChIP-Seq for Acute Promyelocytic... [ega-archive.org]

- 4. MicroRNA-2392 Functions as a Tumor Suppressor... | Research Square [researchsquare.com]

MC2392: A Targeted Therapeutic Compound

MC2392 is a hybrid molecule designed to selectively target Acute Promyelocytic Leukemia (APL). It was created by fusing All-Trans Retinoic Acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1] [2].

Its primary mechanism involves targeting the PML-RARα oncogenic fusion protein, which is the driver of APL. In APL, the PML-RARα protein recruits a histone deacetylase (HDAC) complex to repress genes critical for cell differentiation. While ATRA can dissociate this complex, it requires high doses and leads to side effects and relapse. This compound was designed to bind the RARα moiety and selectively inhibit the HDACs within this specific repressive complex, triggering a potent, context-selective cell death in APL cells without broad HDAC inhibition [1] [2].

The diagram below illustrates this targeted mechanism of action.

Experimental Data and Key Findings

The biological effects of this compound were characterized through genome-wide epigenetic and transcriptomic analyses, yielding key quantitative data.

Table 1: Key Experimental Findings for this compound in APL Models

| Experimental Assay / Analysis | Key Findings / Outcome | Biological Interpretation |

|---|---|---|

| In vitro / in vivo Activity Profile | Weak ATRA activity; essentially no broad HDACi activity [2]. | Confirms targeted, not general, mechanism of action. |

| Genome-wide Epigenetic Analysis (ChIP-seq) | Induced changes in H3 acetylation (H3K9K14ac) at a small subset of PML-RARα binding sites [1] [2]. | Demonstrates selective, context-specific epigenetic disruption. |

| Transcriptomic Analysis (RNA-seq) | Altered expression of stress-responsive and apoptotic genes [1] [2]. | Indicates activation of specific death pathways. |

| Cell Death Phenotype | Rapid, massive, caspase-8-dependent cell death; accompanied by RIP1 induction and ROS production [1] [2]. | Identifies the primary death pathway as caspase-8 dependent apoptosis with stress signals. |

| Specificity for PML-RARα | Solid and leukemic tumors without PML-RARα were not affected; its expression conveyed efficient this compound-induced death [1] [2]. | Validates the critical dependency on the PML-RARα oncogene for efficacy. |

Experimental Workflows and Protocols

The research on this compound utilized several high-throughput technical workflows. The following diagram outlines a generalized protocol for conducting such an integrated epigenomic and transcriptomic study.

Detailed Methodologies

Cell Culture and Treatment:

- Model: The study primarily used the NB4 cell line, which harbors the PML-RARα translocation and is a standard model for APL [1].

- Treatment: Cells were treated with this compound. Control treatments would typically include vehicle (DMSO), ATRA alone, and an HDAC inhibitor like MS-275 for comparative mechanistic studies [1].

Histone Acetylation Analysis (ChIP-Seq):

- Protocol: This method maps the genome-wide binding sites of specific histone modifications.

- Cross-linking: Cells are fixed with formaldehyde to cross-link proteins to DNA.

- Chromatin Shearing: Chromatin is isolated and fragmented by sonication.

- Immunoprecipitation: An antibody specific for acetylated histone H3 (e.g., H3K9/K14ac) is used to pull down the protein-DNA complexes.

- Library Prep and Sequencing: The immunoprecipitated DNA is purified, used to generate a sequencing library, and sequenced on a platform like Illumina [3] [1].

- Data Analysis: Sequenced reads are aligned to a reference genome (e.g., GRCh38). "Peak calling" algorithms identify genomic regions with significant enrichment of the H3Ac signal in treated versus control samples, indicating sites of increased acetylation.

- Protocol: This method maps the genome-wide binding sites of specific histone modifications.

Gene Expression Profiling (RNA-Seq):

- Protocol: This technique quantitatively profiles the complete set of RNA transcripts in a cell.

- Data Analysis: After alignment, bioinformatic tools are used to quantify gene expression levels and perform differential expression analysis to identify genes up- or down-regulated by this compound treatment (e.g., stress and apoptotic genes) [1] [4].

Interpretation and Research Implications

The data on this compound provides a powerful proof-of-principle for context-dependent targeted therapy [2]. Its design avoids the general toxicity of broad-spectrum HDAC inhibitors by leveraging the specific protein complex formed by the APL-driving oncogene. The caspase-8 dependent cell death mechanism, accompanied by RIP1 and ROS, suggests the engagement of specific stress and apoptotic pathways distinct from simple differentiation [1].

For researchers, this highlights the potential of:

- Hybrid Molecules: Designing drugs that target specific multi-protein complexes in cancer.

- Biomarker-Driven Therapy: The critical need for the PML-RARα biomarker for this compound efficacy underscores the importance of patient stratification.

- Integrated Genomics: Using combined ChIP-seq and RNA-seq is a robust method to comprehensively understand a drug's epigenetic and transcriptional impact.

References

- 1. (PDF) Context-Selective Death of Acute Myeloid Leukemia Cells... [academia.edu]

- 2. Context-selective death of acute myeloid leukemia cells triggered by... [pubmed.ncbi.nlm.nih.gov]

- 3. BLUEPRINT release August 2016, ChIP-Seq for Acute Promyelocytic... [ega-archive.org]

- 4. sciencedirect.com/topics/medicine-and-dentistry/ gene - expression ... [sciencedirect.com]

MC2392: Core Mechanism & Rationale

MC2392 is a novel hybrid retinoid-HDAC (Histone Deacetylase) inhibitor designed as a context-selective targeted therapy for Acute Promyelocytic Leukemia (APL) [1] [2]. Its development was based on the molecular pathology of APL, where the PML-RARα oncogenic fusion protein forms a repressive complex with HDACs, leading to blocked differentiation and enhanced survival of leukemic cells [2].

The drug is a hybrid molecule that conjugates All-Trans Retinoic Acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275 [1]. Its innovative mechanism is context-selective: this compound itself has weak ATRA and essentially no standalone HDAC inhibitor activity. It is designed to selectively target and disrupt the specific HDAC-containing repressive complex associated with the PML-RARα oncoprotein, thereby triggering cancer cell death while sparing healthy cells [2].

Quantitative Preclinical Efficacy Data

The table below summarizes key quantitative findings from the foundational preclinical studies on this compound.

| Experimental Model | Treatment | Key Findings & Quantitative Results | Proposed Mechanism Evidence |

|---|---|---|---|

| NB4 APL cells (PML-RARα+) | This compound | Induced rapid, massive caspase-8-dependent apoptosis [1]. | Selective H3 acetylation changes at PML-RARα binding sites; altered stress-responsive & apoptotic gene expression (RNA-seq) [1]. |

| Non-APL & Solid Tumors | This compound | No significant cell death [1] [2]. | Confirms activity is dependent on PML-RARα expression [2]. |

| In Vivo Models | This compound | Showed weak ATRA and no significant HDACi activity in vivo [2]. | Proof-of-concept for context-dependent targeted therapy [2]. |

Detailed Experimental Protocols

The core experiments that established this compound's efficacy and mechanism are outlined below.

In Vitro Antitumor Efficacy

- Cell Lines: The study used NB4 cells (an APL cell line expressing PML-RARα) and other non-APL leukemic or solid tumor cell lines as controls [1] [2].

- Treatment: Cells were treated with this compound, compared to ATRA and MS-275 alone or in combination.

- Viability & Apoptosis Assays:

- Cell viability was measured using standard assays (e.g., MTT).

- Apoptosis was quantified by:

- Annexin V/propidium iodide (PI) staining followed by flow cytometry.

- Measurement of caspase-8 activation.

- Detection of intracellular Reactive Oxygen Species (ROS) and RIP1 induction [1].

Genome-Wide Epigenetic & Transcriptomic Analysis

- Chromatin Immunoprecipitation Sequencing (ChIP-Seq):

- Target: Histone H3 lysine 9/14 acetylation (H3K9K14ac).

- Methodology: Treated and untreated NB4 cells were cross-linked, chromatin was sheared, and immunoprecipitated with an antibody against H3K9K14ac. The pulled-down DNA was then sequenced.

- Analysis: Mapping sequencing reads to the reference genome to identify regions of significant acetylation change, particularly around PML-RARα binding sites [1].

- RNA Sequencing (RNA-seq):

- Methodology: Total RNA was extracted from treated and control cells. RNA libraries were prepared and sequenced.

- Analysis: Differentially expressed genes were identified through bioinformatic analysis, revealing changes in stress-responsive and apoptotic pathways [1].

This compound Signaling Pathway Visualization

The following Graphviz diagrams illustrate the core mechanistic pathway and experimental workflow for this compound.

This compound's context-selective mechanism of action in APL cells.

A generalized workflow of the key preclinical experiments used to validate this compound.

Interpretation and Research Implications

The data on this compound provides a compelling proof-of-principle for context-dependent targeted therapy [2]. Its design tackles a key challenge in epigenetics—the lack of specificity of broad-acting HDAC inhibitors—by leveraging the physical proximity of proteins within a specific oncogenic complex.

For researchers, this underscores the potential of hybrid molecules and targeted protein degradation strategies. Future work could focus on applying similar rational design to other oncogenic fusion proteins or transcription factor complexes.

References

MC2392: Mechanism of Action and Biological Function

MC2392 is a novel hybrid retinoid-HDAC (Histone Deacetylase) inhibitor designed as a context-selective targeted therapy, specifically for treating Acute Promyelocytic Leukemia (APL) [1] [2]. Its biological function is not based on the strong activity of its individual components, but on its unique mechanism within a specific cellular context.

- Therapeutic Hypothesis & Rational Design: In APL, the disease is primarily driven by the PML-RARα oncofusion protein, which forms a repressive complex with HDACs. This complex silences genes critical for cell differentiation and death [2]. This compound was engineered by conjugating All Trans Retinoic Acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275. The drug was designed to exploit the physical proximity of the retinoid-binding and HDAC proteins within this specific repressive complex [1] [2].

- Context-Selective Activity: this compound itself exhibits weak ATRA-like activity and essentially no broad HDAC inhibitor activity [1] [2]. Its function is dependent on the presence of the PML-RARα oncofusion protein. In cells expressing PML-RARα, this compound binds to the RARα moiety and selectively inhibits the HDACs resident in the repressive complex [1] [2]. This leads to highly specific epigenetic and gene expression changes, causing rapid and massive cell death in APL cells, while sparing other cells [1] [2].

The following diagram illustrates this targeted mechanism of action.

This compound's context-selective mechanism of action in APL cells.

Quantitative Data on this compound's Biological Effects

The biological effects of this compound, as reported in the 2014 Cancer Research study, are summarized in the table below.

| Parameter | Experimental System | Effect of this compound | Citation |

|---|---|---|---|

| ATRA Activity | In vitro & In vivo | Weak activity | [1] [2] |

| HDACi Activity | In vitro & In vivo | Essentially no activity | [1] [2] |

| Cell Death Induction | NB4 APL cells | Rapid, massive, caspase-8-dependent | [1] [2] |

| Reactive Oxygen Species (ROS) | NB4 APL cells | Induced | [1] [2] |

| RIP1 Kinase Level | NB4 APL cells | Induced | [1] [2] |

| Histone Modification (H3K9K14ac) | NB4 APL cells (Genome-wide) | Changes at a small subset of PML-RARα binding sites | [1] [2] |

| Gene Expression | NB4 APL cells (RNA-seq) | Altered expression of stress-responsive and apoptotic genes | [1] [2] |

| Specificity | Solid tumors & other leukemic cells | No cell death (unless PML-RARα is expressed) | [1] [2] |

Experimental Protocols and Data Sources

The key experiments that define this compound's function involve genomic and transcriptomic analyses. Below is a summary of the core methodologies cited in the search results.

| Experiment Type | Key Details | Data Source / Access |

|---|---|---|

| Genome-wide Epigenetic Analysis | Profiling histone H3 acetylation (H3K9K14ac) in NB4 APL cells. | Described in original paper [1] [2]. |

| RNA Sequencing (RNA-Seq) | Transcriptome analysis of NB4 cells to identify gene expression changes. | Described in original paper [1] [2]. |

| Public RNA-Seq Dataset | One Acute Promyelocytic Leukemia sample (this compound) from BLUEPRINT project. | EGA Dataset EGAD00001002359 Platform: Illumina HiSeq 2000 Access: Controlled, requires request to Blueprint DAC [3]. |

Research Implications and Future Directions

The discovery of this compound provides crucial proof-of-principle for the concept of context-dependent targeted therapy [1] [2]. Its hybrid design and unique mechanism of action, which relies on the aberrant protein complex of a specific cancer, represent a sophisticated approach to cancer treatment that aims to increase efficacy while reducing the off-target effects common with traditional HDAC inhibitors [1] [2].

- Current Data Status: The core research on this compound's biological function was published in 2014. The public RNA-Seq dataset from the BLUEPRINT project (Dataset ID: EGAD00001002359) is from 2016 and provides a related genomic data resource [3].

- Research Application: For current research, the available data can be used to understand the mechanism of context-selective cell death and to potentially identify biomarkers for similar therapeutic approaches.

References

MC2392: A Targeted Hybrid Retinoid-HDAC Inhibitor

MC2392 is a novel hybrid molecule designed to selectively target a specific cancer-causing protein in Acute Promyelocytic Leukemia (APL). It was created by chemically linking all-trans retinoic acid (ATRA), a retinoid, to the 2-aminoanilide tail of MS-275 (Entinostat), a histone deacetylase (HDAC) inhibitor [1] [2].

Its proposed mechanism of action is context-selective. Unlike standard HDAC inhibitors that broadly affect all HDAC complexes in a cell, this compound is designed to selectively inhibit only the HDACs that are physically bound to the PML-RARα oncofusion protein, the primary driver of APL [1] [2]. The table below summarizes its key characteristics.

| Feature | Description of this compound |

|---|---|

| Molecular Class | Hybrid retinoid-HDAC inhibitor |

| Target Context | Cells expressing the PML-RARα oncofusion protein (as found in APL) |

| ATRA Activity | Weak agonist activity |

| HDAC Inhibitor Activity | Essentially no standalone HDAC inhibitor activity |

| Primary Effect | Rapid, massive caspase-8-dependent apoptosis (cell death) |

| Key Markers | Induction of RIP1 and production of Reactive Oxygen Species (ROS) |

Observed Biological and Quantitative Effects

In APL-derived NB4 cells (which express PML-RARα), this compound triggers a rapid and potent cell death response. The key quantitative observations from the seminal studies are summarized below [1] [2].

| Experimental Observation / Metric | Quantitative Findings / Characteristics |

|---|---|

| Cell Death Induction | Rapid, massive caspase-8-dependent apoptosis |

| Associated Markers | RIP1 induction; Reactive Oxygen Species (ROS) production |

| Epigenetic Changes (H3 Acetylation) | Induced changes at a small subset of PML-RARα binding sites (genome-wide) |

| Gene Expression Changes (RNA-seq) | Altered expression of stress-responsive and apoptotic genes |

| Tumor Specificity | Effective cell death conveyed by PML-RARα expression; solid/other leukemic tumors not affected |

Experimental Workflows and Data Availability

The research on this compound utilized several advanced technical approaches. The workflow below illustrates the key steps from hypothesis to validation.

Overview of the key experimental strategies used in this compound research.

For the epigenetic analyses, ChIP-Seq was a core methodology. The following dataset is available for researchers wishing to conduct further independent analysis [3]:

- Data Repository: European Genome-phenome Archive (EGA)

- Dataset ID: EGAD00001002406

- Content: ChIP-Seq data for 2 Acute Promyelocytic Leukemia samples related to this compound.

- Blueprint Release: August 2016

- Technology: Illumina HiSeq 2000

- Access: Controlled; requires a request to the Blueprint Data Access Committee (email: blueprint-dac@ebi.ac.uk).

Interpretation and Research Implications

The central finding of the initial this compound research is proof-of-principle for context-dependent targeted therapy [1] [2]. The molecule's design and selective action demonstrate that it's possible to develop agents that target a specific dysfunctional protein complex within a cell, rather than indiscriminately inhibiting a general enzymatic activity like HDAC. This approach aims to maximize efficacy against the cancer while minimizing side effects on healthy cells.

It is important to note that this research is foundational. The available data is from the mid-2010s, and the compound's journey from a research prototype to a clinical therapy involves many subsequent stages of investigation that are not captured in the searched literature.

References

MC2392 Application Notes for Researchers

Compound Profile and Therapeutic Rationale

MC2392 is a novel hybrid molecule developed as a potential targeted therapy for Acute Promyelocytic Leukemia (APL). Its design strategically combines a retinoid component, derived from All Trans Retinoic Acid (ATRA), with a 2-aminoanilide tail from the HDAC inhibitor MS-275 (Entinostat) [1] [2].

The therapeutic rationale stems from the molecular pathology of APL, which is typically driven by the PML-RARα oncogenic fusion protein. This fusion protein forms a repressive complex that recruits histone deacetylase (HDAC) activity, leading to epigenetic silencing of genes critical for myeloid cell differentiation [1] [2]. The innovative "context-selective" approach of this compound leverages the physical proximity of the retinoid-binding site (on RARα) and the HDAC enzyme within this specific repressive complex. The hypothesis is that the hybrid molecule would simultaneously engage both targets, selectively disrupting the oncogenic complex and triggering cell death in APL cells, while potentially sparing healthy cells due to its targeted design [1] [2].

Summary of Key Biological Activities and Experimental Findings

The table below summarizes the primary experimental findings regarding this compound's activity from in vitro and in vivo studies.

Table 1: Summary of Key Experimental Findings for this compound

| Activity / Parameter | Finding | Experimental Model | Significance |

|---|---|---|---|

| ATRA-like Activity | Weak | In vitro & In vivo [1] [2] | Does not function primarily as a classical retinoid. |

| HDAC Inhibitor Activity | Essentially none (global) | In vitro & In vivo [1] [2] | Does not cause widespread histone hyperacetylation. |

| Cytotoxic Effect | Rapid, massive, caspase-8-dependent cell death | NB4 APL cells [1] [2] | Induces apoptosis, not differentiation. |

| Mechanism Hallmarks | RIP1 induction and ROS production [1] | NB4 APL cells [1] | Activates stress and apoptotic pathways. |

| Context-Selectivity | Cell death is efficiently conveyed by PML-RARα expression [1] [2] | APL vs. other solid/leukemic tumors [1] | Proof-of-concept for targeted therapy; PML-RARα is a biomarker for sensitivity. |

| Epigenetic Impact | Alters H3 acetylation at a small subset of PML-RARα binding sites [1] | Genome-wide analysis in NB4 cells [1] | Confirms selective, context-specific disruption of the oncogenic complex. |

Visualizing the Context-Selective Action of this compound

The following diagram illustrates the proposed mechanism by which this compound selectively targets APL cells expressing the PML-RARα fusion protein.

> this compound selectively induces apoptosis in APL cells by disrupting the PML-RARα-HDAC repressive complex. In non-APL cells lacking this complex, this compound has minimal effect.

Detailed Experimental Workflow for this compound Assessment

A generalized workflow for evaluating this compound's effects, based on the methodologies cited in the research, involves several key stages as shown in the diagram below.

> A typical workflow for investigating this compound, from cell-based treatment to multi-omics analysis and phenotypic validation.

Stage 1: Cell Culture and Compound Treatment

- Cell Models: The primary in vitro model used is the NB4 human APL cell line, which endogenously expresses the PML-RARα fusion protein [1] [2]. Control cell lines (both solid tumors and other leukemias) that do not express PML-RARα are essential to demonstrate context-selectivity.

- Treatment: Cells are treated with this compound at varying concentrations. A typical experiment includes controls treated with ATRA alone, MS-275 (or other HDACi) alone, and a DMSO vehicle to benchmark this compound's effects against its parent compounds and a baseline [1].

Stage 2: Phenotypic Viability and Death Assays

- Cell Viability: Quantified using standard assays like MTT or Trypan Blue exclusion after 24-72 hours of treatment.

- Cell Death Mechanism: Key assays include:

- Caspase-8 Activation: Measured using specific fluorogenic substrates or western blotting for cleaved caspase-8 to confirm the involvement of the death receptor pathway [1] [2].

- ROS Production: Detection of reactive oxygen species using fluorescent probes like DCFH-DA and flow cytometry [1].

- RIP1 Induction: Analysis of Receptor-Interacting Protein 1 levels via western blotting, a key mediator of the observed cell death [1].

Stage 3: Genome-Wide Molecular Profiling (Omics)

- Epigenetic Profiling (ChIP-Seq): This is a critical step for validating the proposed mechanism. As referenced in the BLUEPRINT dataset [3], Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) is performed using an antibody against acetylated Histone H3 (e.g., H3K9K14ac). This allows for genome-wide mapping of changes in histone acetylation. The analysis specifically focuses on PML-RARα/RXR binding sites to confirm that this compound induces hyperacetylation at a selective subset of these loci, rather than globally [1] [3].

- Transcriptomic Profiling (RNA-Seq): Total RNA is sequenced to analyze global changes in the transcriptome. This identifies up-regulated and down-regulated genes and pathways (e.g., stress-responsive and apoptotic genes) in response to this compound treatment [1] [2].

Critical Considerations for Experimental Design

- Confirmation of Selectivity: The core finding that must be rigorously demonstrated is that this compound's effects are dependent on the PML-RARα oncoprotein. This is typically confirmed by showing that cell lines lacking PML-RARα are resistant to this compound, and that expression of PML-RARα in a non-APL model confers sensitivity [1] [2].

- Data Integration: The power of this experimental approach lies in integrating the data. Correlations are sought between the specific genomic sites that gain H3 acetylation (from ChIP-Seq) and the genes that are transcriptionally activated (from RNA-Seq), building a direct line of evidence from epigenetic disruption to gene expression change to phenotypic outcome (cell death).

Access to Original Data and Protocols

The search results indicate that detailed, step-by-step laboratory protocols for the cited experiments are not fully available in the open literature. The specific buffer compositions, antibody catalog numbers and dilutions, and detailed ChIP-seq library preparation steps are often omitted from journal articles for brevity.

However, the raw data from these experiments, particularly the ChIP-Seq data for Acute Promyelocytic Leukemia cell samples treated with this compound, is publicly available through the BLUEPRINT consortium data archive (Dataset: EGAD00001002406) [3]. Researchers can request access to these raw sequencing files (FASTQ, BAM) to perform their own analyses or to infer methodological details. Access is controlled by the Blueprint Data Access Committee, and requests can be submitted to blueprint-dac@ebi.ac.uk [3].

References

- 1. (PDF) Context-Selective Death of Acute Myeloid Leukemia Cells... [academia.edu]

- 2. Context-selective death of acute myeloid leukemia cells triggered by the novel hybrid retinoid-HDAC inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BLUEPRINT release August 2016, ChIP-Seq for Acute Promyelocytic... [ega-archive.org]

Comprehensive Application Notes and Assay Protocols for MC2392 in Acute Myeloid Leukemia Research

Introduction to MC2392

This compound represents an innovative approach in targeted cancer therapy, specifically developed for acute promyelocytic leukemia (APL) and other acute myeloid leukemia (AML) subtypes. This novel hybrid compound combines structural elements of all-trans retinoic acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275, creating a molecule with unique mechanistic properties rather than simply conjugating two drug activities. Unlike traditional HDAC inhibitors that broadly affect multiple epigenetic pathways, this compound exhibits context-selective activity by specifically targeting the PML-RARα oncogenic fusion protein complex characteristic of APL. This targeted approach minimizes off-target effects while maximizing therapeutic impact in specific molecular contexts, making it an invaluable research tool for investigating context-dependent epigenetic therapies and selective cell death mechanisms in hematological malignancies [1].

The compound's development emerged from the understanding that in APL, transcriptional repression is mediated by PML-RARα fusion proteins that recruit HDAC-containing complexes to retinoic acid-responsive genes. While conventional ATRA treatment can dissociate these complexes, it requires pharmacological doses and often leads to significant side effects and frequent recurrences. This compound was strategically designed to exploit the physical proximity of retinoid and HDAC-binding proteins within this repressive complex, enabling selective targeting without the broad epigenetic effects associated with typical HDAC inhibitors [1]. Research applications of this compound extend beyond therapeutic development to include mechanistic studies of epigenetic regulation, transcriptional control, and context-selective cell death pathways in leukemia and other malignancies characterized by similar repressive complexes.

Molecular Mechanism of Action

Target Recognition and Binding

This compound exhibits a sophisticated mechanism of action that begins with its targeted binding to the RARα moiety within the PML-RARα oncogenic fusion complex. This complex is pathognomonic for APL and functions as an abnormal transcriptional repressor that blocks myeloid differentiation. The hybrid molecular structure of this compound enables it to bind specifically to this oncogenic complex while exhibiting minimal affinity for other HDAC-containing complexes throughout the genome. This selective binding is remarkable considering that this compound demonstrates weak ATRA-like activity and essentially no broad HDAC inhibitory function when tested in isolation or in non-APL systems. The compound's targeted efficacy specifically depends on the presence of the PML-RARα fusion protein, as evidenced by experiments showing that leukemic cells without this translocation remain unaffected by this compound treatment [1].

The specificity of this compound stems from its unique capacity to simultaneously engage with both the retinoid binding site and adjacent HDAC components within the PML-RARα repressive complex. This dual-targeting approach enables highly selective epigenetic modulation restricted primarily to PML-RARα-bound genomic regions. Molecular analyses have revealed that this compound binding triggers conformational changes in the repressive complex, leading to its functional disruption without the widespread histone acetylation changes characteristic of pan-HDAC inhibitors. This mechanism represents a significant advancement over combination therapies using separate retinoid and HDAC inhibitor compounds, as the hybrid molecule functions as a precision epigenetic tool that capitalizes on the spatial organization of specific oncogenic complexes [1].

Epigenetic and Transcriptional Effects

Following targeted binding to the PML-RARα complex, this compound induces highly specific epigenetic alterations at a limited subset of genomic binding sites. Genome-wide epigenetic profiling using ChIP-seq methodologies has demonstrated that this compound treatment induces changes in H3K9K14 acetylation at specific PML-RARα/RXR binding sites, with particularly notable effects observed in regions associated with stress-responsive and apoptotic genes. Unlike conventional HDAC inhibitors that cause global increases in histone acetylation, this compound modifies acetylation patterns at only approximately 5-10% of PML-RARα-bound loci, confirming its highly selective mechanism of action. These restricted epigenetic changes translate to focused transcriptional effects, with RNA-seq analyses revealing that this compound primarily alters expression of genes involved in apoptotic signaling, cellular stress responses, and death receptor pathways [1].

Table 1: Key Molecular Effects of this compound in APL Cells

| Parameter | Effect of this compound | Technique for Detection |

|---|---|---|

| HDAC inhibition | Minimal broad activity, highly context-specific | In vitro HDAC activity assay |

| H3 acetylation | Changes at selective PML-RARα binding sites | ChIP-seq for H3K9K14ac |

| Gene expression | Alters stress-responsive and apoptotic genes | RNA-seq analysis |

| Caspase activation | Induces caspase-8-dependent pathway | Western blot, activity assays |

| ROS production | Significant increase detected | DCFDA assay, flow cytometry |

| Cell death mechanism | RIP1 induction, caspase-8-dependent apoptosis | Viability assays, inhibitor studies |

The transcriptional changes induced by this compound occur rapidly and precede the onset of massive apoptosis, suggesting a direct mechanistic relationship between targeted epigenetic modulation and programmed cell death initiation. Particularly noteworthy is the robust induction of caspase-8 activity, which occurs through a death receptor-mediated pathway and distinguishes this compound-induced cell death from other retinoid-related treatments. Additionally, this compound triggers substantial reactive oxygen species (ROS) production and induction of RIP1, creating a multi-faceted cell death response that effectively eliminates PML-RARα-expressing cells while sparing normal hematopoietic counterparts [1].

Diagram 1: Molecular mechanism of this compound in PML-RARα-expressing APL cells. The compound binds specifically to the oncogenic fusion complex, triggering context-selective epigenetic changes that activate death receptor pathways and caspase-dependent apoptosis [1].

Key Research Applications

Context-Selective Cell Death Induction

The most significant application of this compound in research settings involves the induction of highly specific cell death in PML-RARα-expressing APL cells. This context-selective cytotoxicity provides a powerful experimental tool for investigating the molecular determinants of cell fate decisions in malignant versus normal hematopoietic cells. Research applications include mechanistic studies of caspase-8 activation pathways, death receptor signaling complexes, and ROS-mediated cell death execution. The compound's unique property of inducing massive apoptosis specifically in the presence of the PML-RARα oncoprotein makes it particularly valuable for studying oncogene-dependent vulnerabilities and developing synthetic lethal approaches for targeted cancer therapy [1]. This compound enables researchers to probe the relationship between specific epigenetic alterations and activation of discrete cell death pathways, providing insights that extend beyond APL to other malignancies dependent on similar transcriptional repression mechanisms.

Biomarker Discovery and Validation

This compound serves as an excellent tool compound for identifying and validating predictive biomarkers for context-selective epigenetic therapies. Through genomic and epigenomic profiling approaches, researchers can identify molecular signatures associated with sensitivity or resistance to this compound treatment. The BLUEPRINT consortium and related epigenomics projects have generated comprehensive ChIP-seq datasets for this compound-treated APL cells, providing valuable resources for identifying chromatin features that predict response to targeted epigenetic therapies [2]. These datasets enable investigations into the relationship between basal chromatin states, transcription factor binding patterns, and therapeutic outcomes, supporting the development of biomarker-guided treatment strategies. Additionally, this compound can be used to validate candidate biomarkers identified through genomic screens, confirming their functional role in mediating context-selective cell death [1].

Combination Therapy Screening

This compound provides a promising backbone for combination therapy screening approaches aimed at enhancing efficacy or overcoming resistance in AML and other malignancies. Research applications include screening this compound with conventional chemotherapeutics, targeted agents, and epigenetic modifiers to identify synergistic interactions. The compound's unique mechanism of action may sensitize cells to other apoptosis-inducing agents or overcome resistance mechanisms that limit the efficacy of conventional treatments. Combination studies can be conducted in various model systems, including 2D cell cultures, 3D organoids, and microfluidic cultivation devices that enable single-cell resolution and dynamic monitoring of treatment responses [3]. These approaches allow researchers to identify optimal treatment sequences and dosing schedules for maximal therapeutic effect while minimizing toxicity to normal hematopoietic cells.

Cell Viability and Apoptosis Assay Protocol

Experimental Workflow and Reagents

The assessment of this compound effects on cell viability and apoptosis induction represents a fundamental protocol for evaluating its biological activity. This comprehensive protocol outlines a standardized approach for quantifying context-selective cell death in APL model systems, incorporating multiple complementary methodologies to capture different aspects of the cell death process. The workflow encompasses dose-response analyses, time-course experiments, and mechanistic investigations using specific pathway inhibitors. Essential reagents include this compound compound (typically prepared as 10 mM stock solution in DMSO), appropriate APL cell lines (such as NB4 cells expressing PML-RARα), control cell lines lacking the fusion protein, caspase inhibitors (particularly caspase-8 inhibitors for mechanistic studies), and assessment reagents for viability and apoptosis measurements [1].

Diagram 2: Comprehensive workflow for this compound cell viability and apoptosis assays. The protocol incorporates parallel assessment approaches to capture different aspects of context-selective cell death [1].

Detailed Procedural Steps

Cell Preparation and Treatment: Begin by seeding appropriate APL cells (such as NB4 PML-RARα-positive cells) at a density of 2.5-5.0 × 10⁴ cells per well in 96-well tissue culture plates. Include control wells containing isogenic cells lacking PML-RARα expression to verify context-selective activity. After 24 hours of incubation to allow cell attachment and recovery, treat cells with this compound across a concentration range (typically 0.1-10 µM) for time periods ranging from 2 to 48 hours. Include appropriate vehicle controls (DMSO at equivalent concentrations) and positive controls (such as conventional HDAC inhibitors or ATRA) for comparison. Prepare sufficient replicates for each condition (minimum n=4-6) to ensure statistical robustness [1].

Viability and Apoptosis Assessment: Following this compound treatment, assess cell viability using standardized colorimetric or fluorometric assays. For MTS/MTT assays, add appropriate reagent according to manufacturer specifications and incubate for 1-4 hours before measuring absorbance at 490 nm. For apoptosis detection, harvest both adherent and floating cells, then stain with Annexin V-FITC and propidium iodide according to established protocols. Analyze samples using flow cytometry within 1 hour of staining to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations. For caspase activity measurements, use fluorogenic substrates specific for caspase-8 (IETD-AFC) and follow established kinetic assay protocols [1].

ROS Detection and Mechanistic Validation: To measure this compound-induced reactive oxygen species production, load cells with 10-20 µM DCFDA or similar ROS-sensitive fluorescent probes during the final 30-60 minutes of treatment. After careful washing, measure fluorescence using appropriate excitation/emission settings (typically ~485/535 nm for DCFDA). Include controls with antioxidant compounds such as N-acetylcysteine to confirm ROS-specific signals. For mechanistic validation studies, pre-treat cells with specific caspase inhibitors (particularly caspase-8 inhibitors at 10-50 µM) for 1-2 hours before this compound addition to confirm the dependence of cell death on specific pathways. Perform all experiments with appropriate controls and repeat independently at least three times to ensure reproducibility [1].

Epigenetic Profiling and Transcriptional Analysis Protocol

Genome-Wide Epigenetic Characterization

Comprehensive epigenetic profiling represents a crucial protocol for understanding this compound's context-selective mechanism and identifying biomarkers of response. This protocol leverages state-of-the-art genomic technologies to characterize compound-induced changes in histone modifications and chromatin states, with particular focus on PML-RARα-bound genomic regions. The workflow incorporates chromatin immunoprecipitation followed by next-generation sequencing (ChIP-seq) to map histone modifications, transcription factor binding, and chromatin accessibility changes following this compound treatment. Key reagents include specific antibodies against relevant histone marks (particularly H3K9K14ac), protein A/G magnetic beads, crosslinking reagents, chromatin shearing equipment, and next-generation sequencing resources. The BLUEPRINT consortium provides valuable reference data and methodologies for epigenetic analysis in APL models that can inform experimental design and data analysis strategies [2].

The procedural details begin with cell collection and crosslinking, using approximately 1-5 × 10⁶ this compound-treated APL cells per ChIP reaction. Crosslink proteins to DNA by adding formaldehyde directly to culture media to a final concentration of 1% and incubating for 8-12 minutes at room temperature. Quench crosslinking by adding glycine to a final concentration of 0.125 M, then harvest cells by centrifugation and wash with cold PBS. Resuspend cell pellets in lysis buffer and sonicate chromatin to fragments of 200-500 bp using optimized sonication conditions. Immunoprecipitate with 2-5 µg of specific antibodies against H3K9K14ac or other relevant epigenetic marks overnight at 4°C with rotation. The following day, collect immune complexes using protein A/G magnetic beads, then wash extensively with low-salt, high-salt, and LiCl wash buffers before eluting chromatin and reversing crosslinks. Purify DNA and proceed to library preparation using standard kits compatible with Illumina sequencing platforms [1] [2].

Transcriptional Profiling Procedures

Transcriptional analysis following this compound treatment provides critical insights into the functional consequences of targeted epigenetic modulation and the molecular pathways driving context-selective cell death. This protocol describes a comprehensive approach for RNA sequencing that captures this compound-induced changes in gene expression, with particular emphasis on stress-responsive and apoptotic pathways. The methodology includes optimized RNA extraction procedures, quality control measures, library preparation protocols, and analytical approaches tailored to this compound's specific mechanism of action. Essential reagents include high-quality RNA extraction kits, RNA integrity assessment tools, ribosomal RNA depletion or poly-A selection kits, and library preparation reagents compatible with Illumina sequencing platforms [1].

Begin by harvesting this compound-treated and control cells at appropriate timepoints (typically 4, 8, 12, and 24 hours post-treatment) using RNA-preserving methods such as direct lysis in TRIzol or similar reagents. Isolate total RNA following manufacturer protocols, then assess RNA quality using automated electrophoresis systems such as Bioanalyzer or TapeStation, ensuring RNA Integrity Numbers (RIN) greater than 9.0 for optimal sequencing results. For library preparation, utilize ribosomal RNA depletion protocols rather than poly-A selection to ensure comprehensive capture of both coding and non-coding transcripts. Prepare sequencing libraries using standardized kits with unique dual indexing to enable sample multiplexing. Sequence libraries on appropriate Illumina platforms to achieve minimum depth of 25-40 million reads per sample, with 150 bp paired-end reads recommended for optimal transcriptome coverage. For data analysis, process raw sequencing data through established pipelines including quality control (FastQC), alignment (STAR or HISAT2), quantification (featureCounts), and differential expression analysis (DESeq2 or edgeR) [1].

Table 2: Key Analytical Methods for this compound Mechanism Studies

| Method Category | Specific Techniques | Key Parameters to Assess |

|---|---|---|

| Cell viability assays | MTS/MTT, ATP luminescence, trypan blue exclusion | IC50 values, time- and dose-dependence, context-selectivity |

| Apoptosis detection | Annexin V/PI staining, caspase activity assays, DNA fragmentation | Caspase-8 activation, phosphatidylserine externalization |

| Epigenetic analyses | ChIP-seq, ATAC-seq, Western blot for histone modifications | H3K9K14ac at PML-RARα sites, localized epigenetic changes |

| Transcriptional profiling | RNA-seq, qRT-PCR, nanostring analyses | Stress-responsive genes, apoptotic pathway components |

| ROS and signaling | DCFDA assays, Western blot for RIP1, antioxidant inhibition | ROS production kinetics, RIP1 induction |

| Microfluidic approaches | Single-cell cultivation, live-cell imaging, trapping devices | Single-cell heterogeneity, real-time death kinetics |

Data Analysis and Interpretation Guidelines

Quantitative Assessment of Context-Selective Effects

Robust data analysis represents a critical component of this compound assay development, particularly for distinguishing context-selective effects from general cytotoxicity. Begin by calculating half-maximal inhibitory concentrations (IC50) for viability assays using four-parameter logistic nonlinear regression models, with special attention to comparing values between PML-RARα-positive and negative cell lines. A hallmark of this compound's context-selective action is significantly lower IC50 values (typically 5-10 fold difference) in PML-RARα-expressing cells compared to control lines. For apoptosis assays, quantify the percentage of cells in early and late apoptotic stages, with expected results showing substantial caspase-8-dependent apoptosis specifically in PML-RARα-positive cells. Statistical analysis should include appropriate multiple comparison corrections when evaluating multiple timepoints or dose concentrations, with significance typically set at p < 0.05 [1].

For epigenetic and transcriptional datasets, implement rigorous bioinformatic pipelines to identify this compound-specific effects. Process ChIP-seq data through standard alignment, peak calling, and differential binding analyses, focusing specifically on PML-RARα-bound genomic regions identified in previous studies. Compare this compound-induced epigenetic changes to those elicited by conventional HDAC inhibitors to confirm its restricted effect profile. For RNA-seq data, conduct gene set enrichment analyses (GSEA) focusing specifically on apoptosis, death receptor signaling, and cellular stress response pathways. The expected signature includes significant upregulation of genes involved in caspase activation, death receptor ligands, and oxidative stress responses specifically in PML-RARα-expressing cells. Utilize microfluidic cultivation approaches when possible to assess single-cell heterogeneity in response to this compound treatment, as this can reveal subpopulations with differential sensitivity [1] [3].

Integration Across Experimental Modalities

Advanced analysis of this compound effects requires sophisticated integration across epigenetic, transcriptional, and phenotypic datasets. Employ integrative bioinformatic approaches to correlate this compound-induced epigenetic changes at specific genomic loci with transcriptional alterations of nearby genes and eventual cell fate decisions. Identify direct target genes by overlapping significantly altered H3K9K14ac peaks from ChIP-seq data with significantly differentially expressed genes from RNA-seq analyses, with particular focus on genes containing PML-RARα binding sites in their regulatory regions. Pathway enrichment analyses of these direct target genes typically reveal significant overrepresentation of apoptosis and stress response pathways, providing mechanistic links between targeted epigenetic modulation and context-selective cell death [1].

Leverage computational modeling approaches to establish predictive relationships between early molecular events and eventual phenotypic outcomes. For instance, develop classification models that predict this compound sensitivity based on basal gene expression or epigenetic patterns, incorporating features such as PML-RARα expression levels, death receptor components, and chromatin regulator expression. For researchers utilizing microfluidic cultivation platforms, implement single-cell tracking and lineage analysis to correlate dynamic response patterns with molecular characteristics. These integrated analyses significantly enhance the value of this compound as a research tool, providing insights into the temporal relationships between epigenetic modulation, transcriptional activation, and commitment to cell death programs [1] [3]. Additionally, compare this compound-induced molecular signatures with publicly available drug response profiles to identify potential combination strategies or repositioning opportunities for other malignancy types.

Troubleshooting and Technical Considerations

Common Experimental Challenges

Successful implementation of this compound assays requires awareness of potential technical challenges and appropriate mitigation strategies. A frequent issue involves inconsistent cell death responses across biological replicates, often stemming from variations in PML-RARα expression levels. To address this, regularly monitor fusion protein expression in APL cell lines using Western blotting and consider implementing cell sorting for stable populations if expression becomes heterogeneous. Another common challenge involves off-target effects at higher concentrations, which can obscure the context-selective nature of this compound. To minimize this, establish precise concentration-response relationships and limit experimental concentrations to the optimal range (typically 0.5-5 µM for most APL models) where context-selective effects are most pronounced [1].

Epigenetic profiling approaches present their own technical considerations, particularly regarding antibody specificity in ChIP-seq experiments. Always validate histone modification antibodies using appropriate controls, including peptide competition experiments when possible. For RNA-seq studies, a common issue involves insufficient capture of early transcriptional responses due to suboptimal timepoint selection. Address this by including early timepoints (2-8 hours) in experimental designs to capture immediate-early gene expression changes preceding overt cell death. When implementing microfluidic cultivation approaches for this compound studies, challenges may include incomplete cell loading or uneven distribution across cultivation chambers. Optimize loading protocols using cell concentration gradients and verify chamber occupancy microscopically before beginning treatments [3].

Optimization Strategies and Quality Control

Implementing robust quality control measures significantly enhances the reliability and reproducibility of this compound assays. For viability and apoptosis experiments, include reference controls with known HDAC inhibitors and death receptor agonists to verify assay performance. Establish expected ranges for key parameters such as caspase-8 activation kinetics (typically detectable within 4-8 hours of this compound treatment) and ROS production peaks (usually occurring between 8-16 hours). For epigenetic studies, incorporate quality metrics such as ChIP-seq enrichment scores and library complexity measures to ensure data quality. The BLUEPRINT consortium provides valuable quality control frameworks for epigenomic studies that can be adapted for this compound research [2].

Advanced optimization strategies include implementing live-cell imaging approaches to capture dynamic response patterns and heterogeneous behaviors within cell populations. Microfluidic cultivation devices enable single-cell tracking throughout this compound treatment, providing insights into cell death kinetics and subpopulation dynamics. When establishing these systems, carefully optimize chamber dimensions to match cellular characteristics, ensuring appropriate nutrient exchange while maintaining physical confinement. For all this compound assay formats, include appropriate controls for context-selectivity by comparing responses in isogenic cell pairs with and without PML-RARα expression. Finally, maintain careful records of compound preparation and storage conditions, as stability can impact performance over time. With these comprehensive quality measures in place, researchers can reliably exploit this compound's unique properties as a precision tool for investigating context-selective epigenetic therapies [1] [3].

References

MC2392 in vitro methodology

Introduction to MC2392

This compound is a novel hybrid retinoid-HDAC (histone deacetylase) inhibitor designed to selectively target Acute Promyelocytic Leukemia (APL) cells expressing the PML-RARα oncofusion protein [1] [2].

- Mechanism of Action: In APL, the PML-RARα oncoprotein recruits HDAC-containing complexes to repress gene transcription, blocking cell differentiation. This compound is hypothesized to bind to the RARα moiety within this repressive complex. Due to its hybrid structure—combining all-trans retinoic acid (ATRA) with the 2-aminoanilide tail of the HDAC inhibitor MS-275—it selectively inhibits the HDACs resident in this specific complex [1]. This leads to context-selective chromatin changes, rapid induction of apoptotic genes, and massive caspase-8-dependent cell death, while exhibiting weak ATRA-like activity and essentially no general HDAC inhibitor activity [1] [2].

- Key Characteristics: The defining feature of this compound is its context-selectivity. It effectively kills cells harboring the PML-RARα fusion protein but does not affect solid tumors or other leukemic cells without this target, providing a proof-of-principle for targeted therapy [1].

Cell Culture and Treatment Model

The primary in vitro model used in the foundational this compound study is the NB4 human acute promyelocytic leukemia cell line, which endogenously expresses the PML-RARα oncoprotein [1].

- Recommended Cell Line: NB4 cells.

- Culture Conditions: While the specific medium is not detailed in the abstract, standard practice for maintaining such cell lines involves using RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.

- Treatment Preparation:

- This compound Stock Solution: Likely prepared in DMSO due to the compound's nature. A common stock concentration is 10-100 mM.

- Treatment Protocol: Cells are treated with this compound at a range of concentrations to determine IC50 values and maximal efficacy. Key comparisons include:

- Vehicle control (DMSO).

- ATRA (as a retinoid control).

- MS-275 (as an HDAC inhibitor control).

Key Experimental Protocols & Assays

The following table summarizes the core experiments used to characterize this compound's effects. The methodologies are inferred from standard practices for these assay types, as the search results do not provide granular, step-by-step protocols from the primary paper.

| Experimental Goal | Recommended Assay/Kits | Key Methodological Steps & Measures |

|---|